1-(2-Phenoxyphenyl)ethanone
Overview
Description
1-(2-Phenoxyphenyl)ethanone is an organic compound with the chemical formula C14H12O2This compound is characterized by its white crystalline solid appearance and is commonly used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Phenoxyphenyl)ethanone can be synthesized through the reaction of phenylethyl alcohol and benzoyl chloride. The reaction is typically carried out in an organic solvent such as methylene chloride or carbon tetrachloride under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the compound meets industrial standards for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(2-Phenoxyphenyl)ethanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products
Oxidation: Oxidation of this compound can produce carboxylic acids or other oxidized derivatives.
Reduction: Reduction typically yields 1-(2-Phenoxyphenyl)ethanol.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1-(2-Phenoxyphenyl)ethanone has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-Phenoxyphenyl)ethanone involves its interaction with molecular targets and pathways. The compound can act as an electrophile in various reactions, facilitating the formation of new chemical bonds. Its aromatic rings allow for interactions with other aromatic compounds through π-π stacking and other non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
1-Phenylethanone: Similar in structure but lacks the phenoxy group.
2-Phenoxyacetophenone: Contains an additional phenoxy group on the acetophenone structure.
Benzophenone: Lacks the phenoxy group but has a similar ketone structure.
Uniqueness
1-(2-Phenoxyphenyl)ethanone is unique due to its specific arrangement of phenoxy and phenyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
1-(2-phenoxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-11(15)13-9-5-6-10-14(13)16-12-7-3-2-4-8-12/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBCVVSDGJBODL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80443739 | |
Record name | 1-(2-phenoxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80443739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26388-13-6 | |
Record name | 1-(2-phenoxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80443739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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